molecular formula C10H8ClN3O4S B11298880 N-(2-chlorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

N-(2-chlorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11298880
M. Wt: 301.71 g/mol
InChI Key: BFZXBQHZWMHXCD-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of other compounds.

      Biology: Investigated for potential biological activities (e.g., antimicrobial, antiviral, or antitumor properties).

      Medicine: May serve as a lead compound for drug development.

      Industry: Employed in the production of specialty chemicals.

  • Mechanism of Action

      Targets: The compound likely interacts with specific receptors or enzymes.

      Pathways: Further studies are needed to elucidate its precise mechanism.

  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinct features compared to related compounds.

      Similar Compounds: Include other indole derivatives (e.g., tryptophan, indomethacin).

    Properties

    Molecular Formula

    C10H8ClN3O4S

    Molecular Weight

    301.71 g/mol

    IUPAC Name

    N-(2-chlorophenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide

    InChI

    InChI=1S/C10H8ClN3O4S/c11-6-3-1-2-4-7(6)14-19(17,18)8-5-12-10(16)13-9(8)15/h1-5,14H,(H2,12,13,15,16)

    InChI Key

    BFZXBQHZWMHXCD-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C(=C1)NS(=O)(=O)C2=CNC(=O)NC2=O)Cl

    Origin of Product

    United States

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